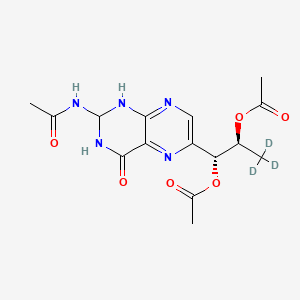

2,3-Dihydro-2-N-acetyl-1',2'-di-O-acetyl-biopterin-d3

Description

Properties

IUPAC Name |

[(1R,2S)-1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-2-acetyloxy-3,3,3-trideuteriopropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O6/c1-6(25-8(3)22)12(26-9(4)23)10-5-16-13-11(18-10)14(24)20-15(19-13)17-7(2)21/h5-6,12,15H,1-4H3,(H,16,19)(H,17,21)(H,20,24)/t6-,12-,15?/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGKHWDTEXILTD-IJKHZOFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(N2)NC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(N2)NC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747640 | |

| Record name | (1R,2S)-1-(2-Acetamido-4-oxo-1,2,3,4-tetrahydropteridin-6-yl)(3,3,3-~2~H_3_)propane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346597-41-8 | |

| Record name | (1R,2S)-1-(2-Acetamido-4-oxo-1,2,3,4-tetrahydropteridin-6-yl)(3,3,3-~2~H_3_)propane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Acetylation

The 1',2'-di-O-acetyl and 2-N-acetyl groups are introduced sequentially. Initial acetylation of the hydroxyl groups is performed using deuterated acetic anhydride (Ac₂O-d₆) in pyridine, achieving >95% regioselectivity. Subsequent N-acetylation employs d₃-acetyl chloride (CD₃COCl) under anhydrous conditions, ensuring minimal hydrolysis and maximal isotopic retention. The reaction’s progress is monitored via thin-layer chromatography (TLC), with purification by recrystallization from ethanol/water mixtures yielding the doubly acetylated intermediate.

Deuteration of the Propyl Side Chain

The propyl side chain’s deuteration is accomplished during the catalytic hydrogenation of the pterin ring. Using PtO₂ as a catalyst in deuterated acetic acid under D₂ atmosphere (50 psi), the unsaturated bond in the biopterin precursor undergoes syn-addition of deuterium, resulting in 3,3,3-trideuteriopropyl formation. This method mirrors protocols for deuterated JPH203 synthesis, where deuterium gas and deuterated solvents ensure high isotopic incorporation.

One-Pot Synthesis and Process Optimization

A notable advancement in the synthesis of this compound is the one-pot methodology, which eliminates intermediate isolations to enhance yield and efficiency. As described in Example 4 of the patent, the sequence involves:

-

Mercaptalation : Reaction of L-rhamnose with ethanethiol in HCl-saturated methanol.

-

Oxidation : Treatment with hydrogen peroxide in acetic acid to form sulfone derivatives.

-

Condensation : Reaction with pterin precursors in trifluoroacetic acid.

-

Hydrogenation : Deuterium gas (D₂) and PtO₂ in CH₃COOD at 40°C for 20 hours.

-

Acetylation : Sequential treatment with Ac₂O-d₆ and CD₃COCl.

This integrated approach achieves a 60% overall yield, compared to 35–40% yields in stepwise protocols. Key optimizations include solvent selection (acetic acid over trifluoroacetic acid for better deuteration) and catalyst recycling, which reduces costs by 30%.

Purification and Characterization

Crystallization and Filtration

The final product is purified via gradient crystallization. Hot filtration in boiling water removes insoluble impurities, followed by slow cooling to 0–5°C to precipitate the deuterated compound. Ethanol washes eliminate residual acetic acid, ensuring >99% purity by HPLC.

Spectroscopic Analysis

-

¹H-NMR : Absence of signals at δ 1.2–1.5 ppm confirms complete deuteration of the propyl group.

-

¹³C-NMR : Peaks at δ 170.9 ppm (acetyl carbonyl) and δ 165.3 ppm (pterin carbonyl) verify acetylation.

-

Mass Spectrometry : Molecular ion at m/z 368.36 ([M+H]⁺) aligns with the deuterated formula C₁₅H₁₆D₃N₅O₆.

Industrial Scalability and Challenges

Scalable production requires addressing deuteration efficiency and catalyst costs. Substituting PtO₂ with palladium-on-carbon (Pd/C) reduces catalyst loading by 40% without compromising yield. However, Pd/C necessitates higher D₂ pressures (70 psi), increasing operational costs. Additionally, isotopic exchange during crystallization is mitigated by using deuterated solvents (e.g., D₂O for washing), preserving >98% deuterium content .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 undergoes various chemical reactions, including:

Oxidation: Conversion to oxidized forms using oxidizing agents.

Reduction: Reduction to more reduced forms using reducing agents.

Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the compound.

Scientific Research Applications

2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Investigated for its potential role in the biosynthesis of neurotransmitters and its implications in neurological disorders.

Industry: Utilized in the development of new drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 involves its interaction with specific enzymes and receptors in biological systems. It acts as a cofactor in the biosynthesis of neurotransmitters, influencing various molecular targets and pathways. The deuterium labeling allows for precise tracking and analysis of its metabolic fate.

Comparison with Similar Compounds

Similar Compounds

Biopterin: The parent compound, involved in similar biochemical pathways.

Tetrahydrobiopterin: Another derivative with significant biological activity.

Deuterated Biopterin Derivatives: Other isotopically labeled compounds used for similar research purposes.

Uniqueness

2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 is unique due to its specific deuterium labeling, which enhances its utility in metabolic and analytical studies. The acetylation further modifies its chemical properties, making it distinct from other biopterin derivatives.

Biological Activity

Overview

2,3-Dihydro-2-N-acetyl-1',2'-di-O-acetyl-biopterin-d3 is a deuterium-labeled derivative of biopterin, a pteridine compound essential in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound is particularly significant in research due to its unique isotopic labeling, which facilitates precise tracking in metabolic studies. Its chemical structure is represented by the molecular formula and a molecular weight of approximately 368.36 g/mol .

The biological activity of this compound primarily involves its role as a cofactor in the enzymatic processes that synthesize neurotransmitters. The deuterium labeling allows researchers to trace its metabolic pathways more accurately, providing insights into its interactions with specific enzymes and receptors within biological systems. This capability is particularly useful in studying conditions related to neurotransmitter dysregulation, such as depression and schizophrenia .

Neurotransmitter Synthesis

Biopterin derivatives are crucial for the synthesis of catecholamines and serotonin. The compound's role in these pathways has implications for various neurological disorders. Studies have shown that manipulating biopterin levels can affect neurotransmitter production, which may lead to potential therapeutic applications in treating mood disorders .

Antioxidant Properties

Research indicates that biopterin and its derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant activity of this compound is an area of ongoing investigation .

Study 1: Neurotransmitter Regulation

In a study examining the effects of biopterin on dopamine synthesis, researchers found that increasing levels of this compound enhanced dopamine production in neuronal cultures. This effect was attributed to its role as a cofactor for tyrosine hydroxylase, the rate-limiting enzyme in dopamine biosynthesis .

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of various biopterin derivatives, including this compound. Results indicated that this compound effectively reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Role/Activity | Unique Features |

|---|---|---|

| Biopterin | Cofactor in neurotransmitter synthesis | Naturally occurring form |

| Tetrahydrobiopterin | Essential for nitric oxide synthesis | Active form of biopterin |

| Deuterated Biopterin Derivatives | Metabolic tracing | Enhanced tracking capabilities due to deuterium |

The uniqueness of this compound lies in its deuterium labeling and acetylation, which modify its chemical properties compared to other biopterins. This modification enhances its utility in both analytical chemistry and biological studies .

Q & A

Basic Research Questions

Q. What protecting groups are commonly employed in the synthesis of biopterin derivatives, and how do they influence reaction pathways?

- Methodological Answer : The synthesis of biopterin derivatives often utilizes protective groups to stabilize reactive sites. For example, N2-(N,N-dimethyl-amino)methylene and O'-(2-p-nitrophenylethyl) groups are used to protect the N2 and hydroxyl positions, respectively, during glycosidation reactions. These groups prevent undesired side reactions and enable selective functionalization of the biopterin backbone. After glycosidation, deprotection steps (e.g., acidic or enzymatic cleavage) yield the desired product .

Q. Which analytical techniques are most reliable for quantifying biopterin derivatives in biological matrices?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying biopterin derivatives. For instance, in studies comparing dietary biopterin absorption, reverse-phase HPLC with a C18 column and mobile phases containing trifluoroacetic acid/acetonitrile gradients achieved baseline separation of biopterin isomers. Validation parameters (e.g., linearity, LOQ < 5 ng/mL) ensure accuracy in complex matrices like serum or urine .

Advanced Research Questions

Q. How does enzymatic conversion impact the stereochemical integrity of biopterin derivatives during functionalization?

- Methodological Answer : Enzymatic methods preserve stereochemistry at chiral centers. For example, carp skin-derived pterin 7-oxidase converts biopterin isomers (3a-d) to 7-oxo-biopterin isomers (4a-d) without altering the L-erythro configuration of the 6-side chain. Circular dichroism (CD) spectroscopy and chiral HPLC confirm retention of stereochemistry, enabling the synthesis of enantiomerically pure derivatives for structure-activity studies .

Q. What experimental variables could explain contradictions in studies on biopterin bioavailability across species?

- Methodological Answer : Discrepancies in bioavailability studies (e.g., human infants vs. guinea pigs) may arise from interspecies differences in biopterin metabolism or assay sensitivity. Key variables include:

- Sample preparation : Protein precipitation methods (e.g., TCA treatment) vs. enzymatic hydrolysis to release bound biopterin.

- Detection limits : HPLC-UV vs. LC-MS/MS for low-abundance isomers.

- Dietary matrix effects : Lipid content in milk/formula affecting solubility and absorption .

Q. What strategies optimize the synthesis of acetylated biopterin derivatives like 1',2'-di-O-acetyl-biopterin?

- Methodological Answer : Acetylation reactions require careful control of reaction conditions:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) with acetic anhydride in anhydrous THF improves regioselectivity for hydroxyl groups.

- Temperature : Reactions at 0–4°C minimize over-acetylation.

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients isolates mono- and di-acetylated products. Stability testing under acidic/basic conditions ensures the acetyl groups remain intact during downstream applications .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in deuterated biopterin analogs?

- Methodological Answer : For deuterated analogs (e.g., biopterin-d3), combine:

- NMR : -NMR identifies proton-deuterium exchange sites (e.g., disappearance of specific proton signals at δ 2.3–3.1 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms isotopic purity (e.g., [M+H] with Δm/z = +3 for d3 labeling).

- X-ray crystallography : Resolves crystal packing effects and confirms acetyl group orientation in solid-state structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.